molecular formula C17H19ClN2O4S B13362478 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide

2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide

Katalognummer: B13362478
Molekulargewicht: 382.9 g/mol
InChI-Schlüssel: XKPLDZWTMJISIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a benzamide group, and a chlorinated aromatic ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C17H19ClN2O4S

Molekulargewicht

382.9 g/mol

IUPAC-Name

2-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C17H19ClN2O4S/c1-3-8-24-15-9-11(2)13(18)10-16(15)25(22,23)20-14-7-5-4-6-12(14)17(19)21/h4-7,9-10,20H,3,8H2,1-2H3,(H2,19,21)

InChI-Schlüssel

XKPLDZWTMJISIZ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.